2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
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Overview
Description
2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound with potential applications in various fields of scientific research. It features a cyclopentyl group, a fluorophenyl group, and a pyrrolidinone structure, which contribute to its unique chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide typically involves multi-step reactions starting from readily available starting materials. Here is a simplified pathway:
Formation of Intermediate Pyrrolidinone: : The initial step involves the synthesis of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl from suitable precursors through cyclization reactions.
Acylation Reaction: : The next step involves the acylation of the intermediate with 2-cyclopentylacetamide in the presence of suitable reagents like acyl chlorides or anhydrides.
Purification: : Finally, the product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods
Industrial-scale production would optimize the reaction conditions for higher yields and reduced costs. This might include:
Continuous flow synthesis to enhance reaction efficiency.
Use of catalysts to speed up reaction rates.
Advanced purification techniques for large-scale separation.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, typically resulting in the formation of more oxygenated derivatives.
Reduction: : Reduction reactions can lead to the formation of less oxygenated derivatives.
Substitution: : The compound is subject to various substitution reactions, especially on the fluorophenyl and cyclopentyl groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Halogens, nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation typically leads to ketones or alcohols.
Reduction could produce simpler amines or alkanes.
Substitution reactions yield derivatives with altered functional groups, impacting their reactivity and properties.
Scientific Research Applications
2-cyclopentyl-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide finds applications in:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Explored for therapeutic potential in treating specific diseases.
Industry: : Employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors to which the compound binds.
Pathways: : The binding induces a conformational change or inhibits an enzymatic activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide: : Similar structure but with a chlorine atom instead of fluorine.
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide: : Similar structure with a methyl group instead of fluorine.
Uniqueness
Fluorophenyl Group: : The presence of a fluorine atom imparts unique electronic properties and enhances its potential biological activity compared to chlorine or methyl derivatives.
Properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-5-7-16(8-6-15)21-12-14(10-18(21)23)11-20-17(22)9-13-3-1-2-4-13/h5-8,13-14H,1-4,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNSKMFAXQWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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